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Compound of Interest

Compound Name: Ethanone, 1-(1-cycloocten-1-yl)-

Cat. No.: B144022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the expected spectroscopic data for the

compound Ethanone, 1-(1-cycloocten-1-yl)- (CAS No. 17339-74-1). While a comprehensive

public dataset of its specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data is not readily available in the reviewed literature, this document

outlines the anticipated spectral characteristics based on the analysis of analogous compounds

and fundamental spectroscopic principles. Furthermore, it details generalized experimental

protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for Ethanone, 1-(1-
cycloocten-1-yl)-. These predictions are based on the known spectral behavior of similar

chemical structures, such as other α,β-unsaturated ketones and cyclooctene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.5 - 7.0 Triplet 1H Vinylic Proton (-CH=)

~2.5 - 2.8 Multiplet 2H
Allylic Protons (-CH₂-

C=)

~2.3 - 2.5 Multiplet 2H
Allylic Protons (-CH₂-

C=)

~2.1 - 2.3 Singlet 3H
Acetyl Protons (-

C(O)CH₃)

~1.4 - 1.8 Multiplet 8H
Cyclooctene Ring

Protons (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~198 - 202 Carbonyl Carbon (C=O)

~140 - 145 Quaternary Vinylic Carbon (-C(C=O)=)

~135 - 140 Vinylic Carbon (-CH=)

~25 - 40 Allylic Carbons (-CH₂-)

~25 - 30 Acetyl Carbon (-CH₃)

~20 - 30 Cyclooctene Ring Carbons (-CH₂-)

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3020 - 3050 Medium =C-H Stretch

~2850 - 2960 Strong C-H Stretch (Aliphatic)

~1660 - 1680 Strong
C=O Stretch (α,β-unsaturated

ketone)

~1640 - 1660 Medium C=C Stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

152 [M]⁺ (Molecular Ion)

137 [M - CH₃]⁺

109 [M - C(O)CH₃]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound such as Ethanone, 1-(1-cycloocten-1-yl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a spectral width of approximately 16 ppm, a sufficient number of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b144022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 240 ppm) is required. A larger number of scans and a

longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a

Nujol mull can be prepared.

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically,

spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder (or pure solvent) is first recorded and automatically subtracted from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and introduction of the sample.

Procedure:
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Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile

solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC. The compound will

be vaporized and separated from any impurities before entering the mass spectrometer.

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using

Electron Ionization (EI) for GC-MS.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain further structural information.

Workflow and Process Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

synthesized organic compound and the logical relationship of the spectroscopic techniques in

structure elucidation.

Caption: A flowchart illustrating the general process from chemical synthesis to structure

confirmation using various spectroscopic techniques.

Caption: A diagram showing how data from different spectroscopic methods contribute to the

elucidation of the chemical structure.

To cite this document: BenchChem. [Spectroscopic Analysis of Ethanone, 1-(1-cycloocten-1-
yl)-: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b144022#ethanone-1-1-cycloocten-1-yl-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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